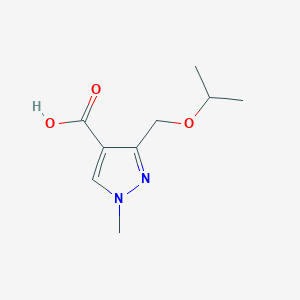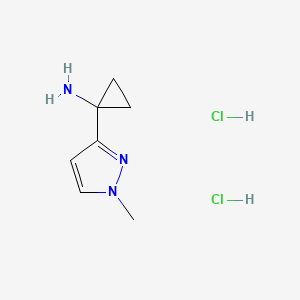![molecular formula C11H11ClN2O4 B2360408 Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate CAS No. 68496-99-1](/img/structure/B2360408.png)
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a chemical compound with the molecular formula C11H12ClN3O4. It is a hydrazine derivative that has been studied for its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a chlorobenzoyl group and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Zukünftige Richtungen
The future directions for research on Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a therapeutic agent .
Wirkmechanismus
Target of Action
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a derivative of isatin-based Schiff bases . The compound’s primary targets are the α-amylase enzyme and the acetylcholinesterase (AChE) enzyme . α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage diabetes. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a strategy for treating Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by acting as an inhibitor . It binds to the active sites of the α-amylase and AChE enzymes, preventing them from catalyzing their respective reactions . This results in decreased breakdown of carbohydrates and increased levels of acetylcholine in the brain, respectively .
Biochemical Pathways
The inhibition of α-amylase leads to a decrease in the breakdown of carbohydrates into glucose, thus reducing blood glucose levels and helping manage diabetes . On the other hand, the inhibition of AChE results in increased levels of acetylcholine in the brain, improving cognitive function in Alzheimer’s patients .
Pharmacokinetics
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound were predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action include decreased blood glucose levels due to reduced carbohydrate breakdown, and improved cognitive function due to increased acetylcholine levels in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-chlorobenzoylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by recrystallization or column chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-chlorobenzoyl)-2-hydrazinylacetate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is unique due to its specific combination of a chlorobenzoyl group and an ethyl ester moiety. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-13-9(15)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKPYNTSWNFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)



![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2360333.png)



![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)





